

Application Notes and Protocols: 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG) in Pharmacological Research

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Compound of Interest		
Compound Name:	2-Furanacryloyl-phenylalanyl-	
	glycyl-glycine	
Cat. No.:	B1336294	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Furanacryloyl-L-phenylalanyl-glycyl-glycine (FAPGG) is a synthetic chromogenic substrate extensively utilized in pharmacological and biochemical research to determine the activity of Angiotensin-Converting Enzyme (ACE). ACE (EC 3.4.15.1) is a key zinc-metalloenzyme in the Renin-Angiotensin-Aldosterone System (RAAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin. Consequently, the inhibition of ACE is a major therapeutic target for the management of hypertension and other cardiovascular disorders.

The FAPGG assay provides a simple and reliable spectrophotometric method to screen for and characterize ACE inhibitors. The hydrolysis of FAPGG by ACE results in the cleavage of the glycyl-glycine dipeptide, leading to a decrease in absorbance at 340 nm. This change in absorbance is directly proportional to the enzymatic activity, allowing for the quantification of ACE inhibition by potential drug candidates.

Mechanism of Action: FAPGG as a Substrate for ACE



FAPGG serves as an artificial substrate for ACE. The enzyme catalyzes the hydrolytic cleavage of the C-terminal dipeptide (glycyl-glycine) from FAPGG. This reaction leads to the formation of 2-furanacryloyl-L-phenylalanine (FAP) and glycyl-glycine. The cleavage of the peptide bond results in a conformational change that alters the chromophoric properties of the furanacryloyl group, causing a measurable decrease in absorbance at 340 nm.

Quantitative Data: ACE Inhibition Assays Using FAPGG

The FAPGG assay is frequently employed to determine the inhibitory potency of various compounds against ACE. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting ACE activity. The IC50 value for the well-characterized ACE inhibitor, Captopril, has been determined using the FAPGG assay, providing a benchmark for the evaluation of new potential inhibitors.

Inhibitor	Substrate	IC50 Value (nM)	Reference
Captopril	FAPGG	1.79 - 15.1	[1][2]
Captopril	FAPGG	9.10 - 39.40	

Note: The variation in IC50 values can be attributed to differences in assay conditions, such as enzyme concentration and incubation time.

Experimental Protocols

Protocol 1: Determination of ACE Inhibitory Activity using FAPGG

This protocol outlines the procedure for measuring the inhibitory effect of a test compound on ACE activity using FAPGG as a substrate in a 96-well microplate format.

Materials:

- Angiotensin-Converting Enzyme (from rabbit lung)
- 2-Furanacryloyl-L-phenylalanyl-glycyl-glycine (FAPGG)



- HEPES buffer (50 mM, pH 7.5, containing 0.3 M NaCl and 10 μM ZnCl2)
- Test compound (potential ACE inhibitor)
- Captopril (positive control)
- 96-well UV-transparent microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of ACE in HEPES buffer. The final concentration should be optimized to yield a linear rate of FAPGG hydrolysis over the measurement period.
 - Prepare a stock solution of FAPGG in HEPES buffer. A common concentration is 5 mM.[3]
 - Prepare serial dilutions of the test compound and Captopril in HEPES buffer.
- Assay Setup:
 - In a 96-well microplate, add the following to each well:
 - Blank (no enzyme): 180 μL HEPES buffer + 10 μL of FAPGG solution.
 - Control (no inhibitor): 170 μL HEPES buffer + 10 μL ACE solution + 10 μL of FAPGG solution.
 - Test Compound: 160 μL HEPES buffer + 10 μL ACE solution + 10 μL of test compound solution + 10 μL of FAPGG solution.
 - Positive Control: 160 μL HEPES buffer + 10 μL ACE solution + 10 μL of Captopril solution + 10 μL of FAPGG solution.
- Incubation and Measurement:
 - Pre-incubate the plate at 37°C for 5 minutes.[3]



- \circ Initiate the reaction by adding 10 μL of the 5 mM FAPGG solution to all wells except the blank.
- Immediately place the microplate in the reader and measure the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C.

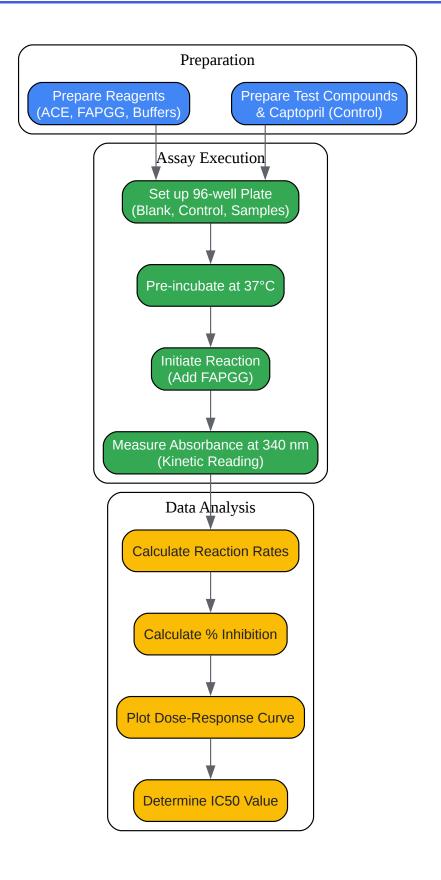
Data Analysis:

- Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
- Calculate the percentage of ACE inhibition for each concentration of the test compound and Captopril using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:
 - V_control is the rate of reaction in the absence of an inhibitor.
 - V_sample is the rate of reaction in the presence of the test compound or Captopril.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value from the resulting dose-response curve.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows





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Caption: Workflow for ACE Inhibition Assay using FAPGG.

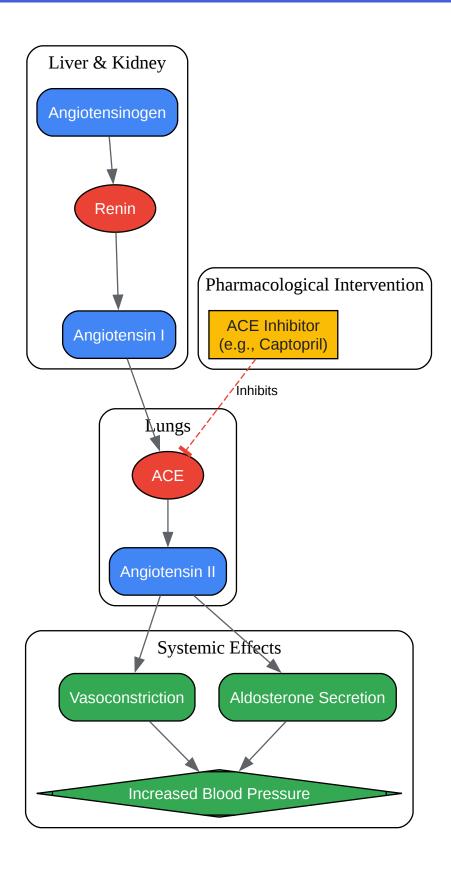




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Caption: Hydrolysis of FAPGG by Angiotensin-Converting Enzyme (ACE).





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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of ACE inhibition.



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References

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